

Technical Support Center: Addressing BTK C481S Mutation with Next-Generation Inhibitors

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Compound of Interest		
Compound Name:	BTK inhibitor 17	
Cat. No.:	B8143679	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for studying the Bruton's tyrosine kinase (BTK) C481S mutation and the application of next-generation inhibitors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the BTK C481S mutation and why is it significant?

The BTK C481S mutation is an acquired genetic alteration in the BTK gene, where the cysteine (C) residue at position 481 is replaced by a serine (S). This specific cysteine residue is the binding site for first and second-generation covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib. The mutation prevents the formation of the irreversible covalent bond, leading to a significant decrease in inhibitor efficacy and is a primary mechanism of acquired resistance in patients with B-cell malignancies.

Q2: How do next-generation BTK inhibitors overcome C481S-mediated resistance?

Next-generation inhibitors are predominantly non-covalent (or reversible) inhibitors. Unlike their predecessors, they do not rely on binding to the C481 residue. Instead, they form reversible interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding pocket of the BTK enzyme. This different mechanism of action allows them to effectively inhibit both wild-type (WT) BTK and the C481S mutant form, offering a therapeutic option for patients



Troubleshooting & Optimization

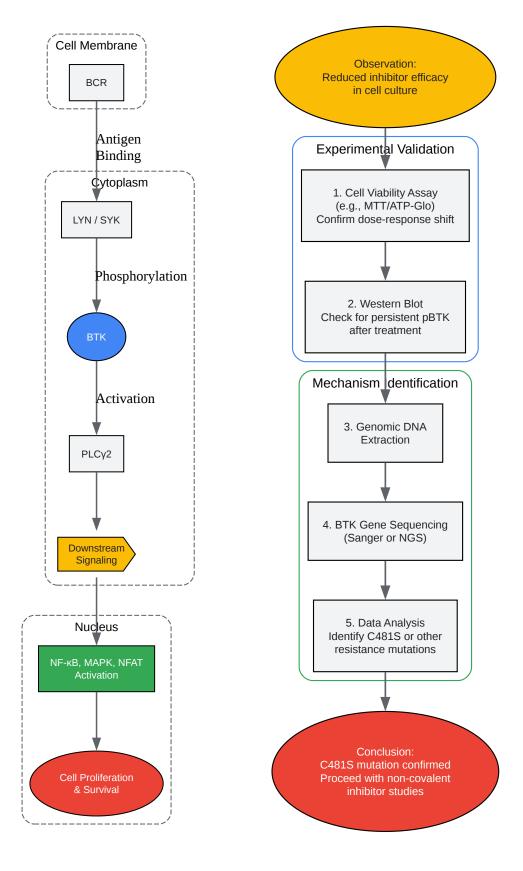
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who have developed resistance. Pirtobrutinib and nemtabrutinib are examples of non-covalent inhibitors.

Q3: What is the role of BTK in B-cell signaling?

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCy2), which triggers multiple signaling pathways like NF-kB and MAPK. These pathways are essential for B-cell proliferation, differentiation, and survival. In B-cell malignancies, this pathway is often constitutively active, making BTK a key therapeutic target.





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